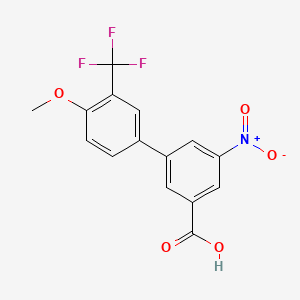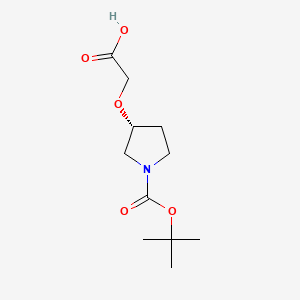
4-Methoxy-d3-toluene-2,3,5,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated derivative of 4-methoxytoluene, also known as 4-methylanisole. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the toluene ring. The molecular formula of this compound is C8H10O, and it has a molecular weight of 129.21 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-d3-toluene-2,3,5,6-d4 typically involves the deuteration of 4-methoxytoluene. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-d3-toluene-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding benzoquinones.
Reduction: The compound can be reduced to form deuterated derivatives of 4-methoxytoluene.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using deuterium gas (D2) and a palladium on carbon (Pd/C) catalyst.
Substitution: Various reagents such as halogens, acids, and bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of deuterated benzoquinones.
Reduction: Formation of deuterated derivatives of 4-methoxytoluene.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Methoxy-d3-toluene-2,3,5,6-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Methoxy-d3-toluene-2,3,5,6-d4 is primarily related to its deuterium content. Deuterium atoms have a higher mass than hydrogen atoms, which can affect the compound’s chemical and physical properties. This isotopic substitution can lead to changes in reaction rates, binding affinities, and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
4-Methoxy-d3-toluene-2,3,5,6-d4 can be compared with other similar compounds, such as:
4-Methoxytoluene: The non-deuterated version of the compound, which has different physical and chemical properties due to the absence of deuterium atoms.
2-Methoxytoluene: An isomer with the methoxy group in a different position, leading to different reactivity and applications.
3-Methoxytoluene: Another isomer with distinct properties and uses.
The uniqueness of this compound lies in its deuterium content, which imparts specific characteristics that are valuable in research and industrial applications .
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-methyl-6-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i2D3,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLICZRVGGXEOD-VVMRUBJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])OC([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)






![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)





